![molecular formula C8H5BrClN3O B2943340 3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine CAS No. 1373028-44-4](/img/structure/B2943340.png)
3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The molecule also contains bromo and chloromethyl substituents.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and 1,2,4-oxadiazole rings suggests that the compound could have aromatic properties, contributing to its stability .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the bromo and chloromethyl groups are often involved in substitution reactions . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and 1,2,4-oxadiazole rings could affect its polarity, solubility, and stability .科学的研究の応用
Synthesis and Physical Chemical Characterization
Research has delved into the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, highlighting the role of ancillary ligands in color tuning for potential applications in light-emitting devices. This study illustrates the importance of the structural components in determining the photophysical properties of complexes, which could be relevant for the design of materials with specific optical characteristics (Stagni et al., 2008).
Antimicrobial Activities
Compounds derived from the synthesis involving isonicotinic acid hydrazide and their conversion have been screened for antimicrobial activities. This indicates a potential application of these compounds in developing new antimicrobials, showcasing the versatility of oxadiazole derivatives in pharmaceutical research (Bayrak et al., 2009).
Photophysical Properties
The synthesis and characterization of novel 2,5-diaryl-1,3,4-oxadiazole derivatives have been explored, with findings on their optical properties suggesting potential applications in dyes and pigments. These derivatives display blue fluorescence, indicating their utility in material science for developing fluorescent materials with specific emission characteristics (Yang et al., 2011).
Photoreactions and Proton Transfer
Investigations into the photoreactions and proton transfer in certain pyridine derivatives reveal complex photophysical behaviors that could be exploited in designing photoactive materials for various applications, ranging from organic electronics to photodynamic therapy (Vetokhina et al., 2012).
Electrospinning and Photophysical Enhancement
Studies on improving photophysical properties through electrospinning techniques that embed Re(I) complexes into polymer matrices demonstrate a method for enhancing emissive performances. This research has implications for the development of advanced materials for optoelectronic applications, highlighting a practical approach to mitigating structural relaxation in excited states (Nie et al., 2015).
作用機序
Mode of Action
Oxadiazole derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, anticonvulsant, anthelmintic, antimycobacterial, herbicidal, antioxidant, and antiviral effects . The specific interactions of this compound with its targets and the resulting changes would need to be determined through further experimental studies.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Oxadiazole derivatives have been found to interact with various biochemical pathways depending on their specific structural features
Result of Action
Given the diverse biological activities exhibited by oxadiazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.
特性
IUPAC Name |
3-(3-bromopyridin-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3O/c9-6-4-11-2-1-5(6)8-12-7(3-10)14-13-8/h1-2,4H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTSKMWMIPYDHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=NOC(=N2)CCl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B2943259.png)

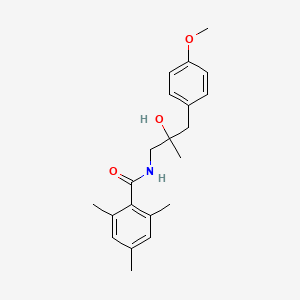
![(R)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid](/img/structure/B2943266.png)
![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2943267.png)
![1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid](/img/structure/B2943269.png)
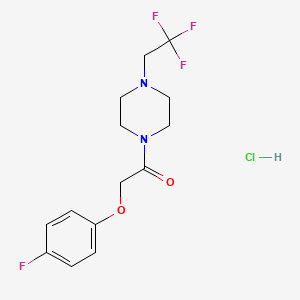
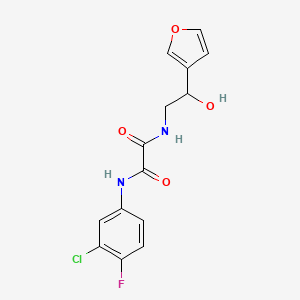


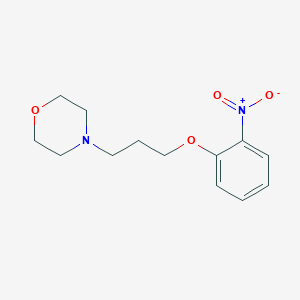
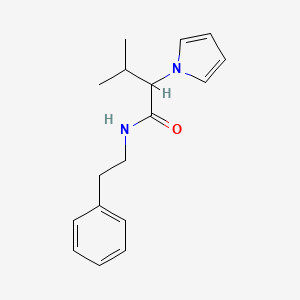
![2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2943279.png)
![3-Ethoxy-4[(2-pyridin-2-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B2943280.png)